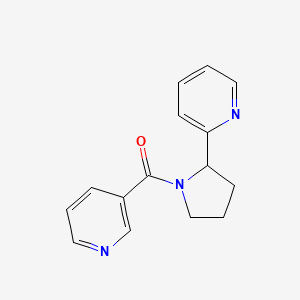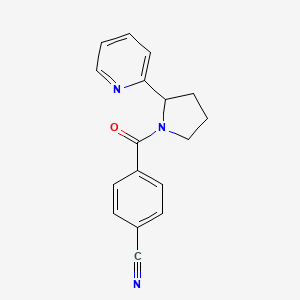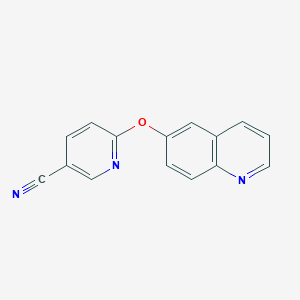
6-Quinolin-6-yloxypyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinolin-6-yloxypyridine-3-carbonitrile, also known as QOC, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. QOC is a versatile molecule that can be synthesized using different methods, and its unique structure allows it to interact with biological systems in a specific way.
Mecanismo De Acción
The mechanism of action of 6-Quinolin-6-yloxypyridine-3-carbonitrile is not fully understood, but it is believed to involve the interaction of the molecule with specific targets in biological systems. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives have been shown to inhibit the activity of protein kinases by binding to the ATP binding site. 6-Quinolin-6-yloxypyridine-3-carbonitrile has also been shown to interact with DNA and RNA, which may contribute to its antitumor and antibacterial activities.
Biochemical and Physiological Effects:
6-Quinolin-6-yloxypyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, depending on the specific derivative and the target system. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth by disrupting cell wall synthesis, and inhibit fungal growth by disrupting membrane function. 6-Quinolin-6-yloxypyridine-3-carbonitrile has also been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Quinolin-6-yloxypyridine-3-carbonitrile has several advantages as a research tool, including its versatility, specificity, and ease of synthesis. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives can be synthesized with different functional groups, which can be used to modify their properties and target different systems. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives also have high selectivity for their targets, which can reduce off-target effects. However, 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives can also have limitations, including poor solubility, stability, and toxicity. These limitations can be overcome by using appropriate formulation and delivery methods, and by optimizing the synthesis conditions.
Direcciones Futuras
There are several future directions for the research on 6-Quinolin-6-yloxypyridine-3-carbonitrile, including the development of new derivatives with improved properties, the elucidation of the mechanism of action, and the exploration of new applications in different fields. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives with improved solubility, stability, and selectivity could be developed by modifying the structure and by using different formulation and delivery methods. The mechanism of action of 6-Quinolin-6-yloxypyridine-3-carbonitrile could be further elucidated by using biochemical and biophysical techniques, such as X-ray crystallography and NMR spectroscopy. New applications of 6-Quinolin-6-yloxypyridine-3-carbonitrile could be explored in fields such as energy storage, environmental remediation, and drug delivery.
Métodos De Síntesis
6-Quinolin-6-yloxypyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-chloro-3-formylquinoline with 3-pyridinecarbonitrile in the presence of a base, or the reaction of 2-aminopyridine with 3-chloro-4-cyanobenzaldehyde in the presence of a catalyst. The yield and purity of the product can be improved by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
6-Quinolin-6-yloxypyridine-3-carbonitrile has been studied for its potential applications in different fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Quinolin-6-yloxypyridine-3-carbonitrile has been shown to have antitumor, antibacterial, and antifungal activities. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives have also been developed as potential inhibitors of protein kinases, which are involved in various diseases, including cancer and inflammation. In material science, 6-Quinolin-6-yloxypyridine-3-carbonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In catalysis, 6-Quinolin-6-yloxypyridine-3-carbonitrile has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.
Propiedades
IUPAC Name |
6-quinolin-6-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-11-3-6-15(18-10-11)19-13-4-5-14-12(8-13)2-1-7-17-14/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOGAVLRBKAYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=NC=C(C=C3)C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
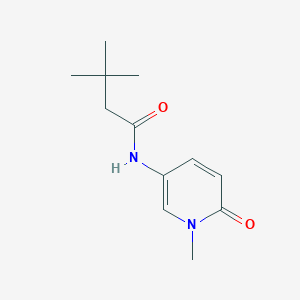
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
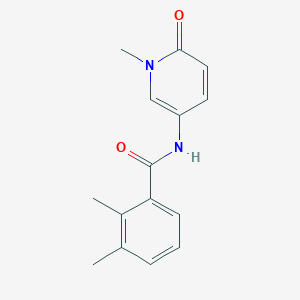
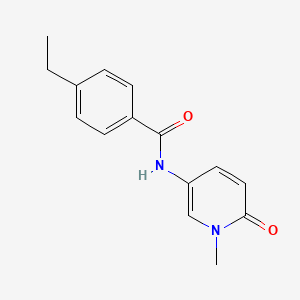
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
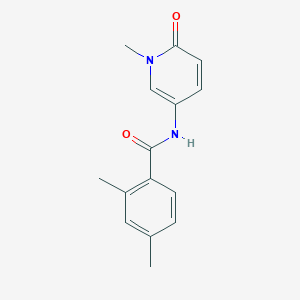
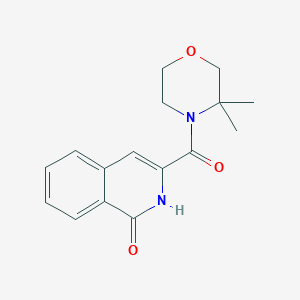
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)

